N2-cyclopropylpyridine-2,3-diamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropylpyridine-2,3-diamine hydrochloride typically involves the reaction of cyclopropylamine with pyridine-2,3-diamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process may involve heating and the use of solvents such as dioxane or trifluoroethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropylpyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, hydrogen peroxide, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N2-cyclopropylpyridine-2,3-dione, while reduction may produce N2-cyclopropylpyridine-2,3-diamine .
Scientific Research Applications
N2-cyclopropylpyridine-2,3-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-cyclopropylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N2-cyclopropylpyridine-2,3-diamine: The base form of the compound without the hydrochloride salt.
Pyridine-2,3-diamine: A related compound with similar structural features but lacking the cyclopropyl group.
Uniqueness
N2-cyclopropylpyridine-2,3-diamine hydrochloride is unique due to the presence of both the cyclopropyl and pyridine-2,3-diamine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-N-cyclopropylpyridine-2,3-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-7-2-1-5-10-8(7)11-6-3-4-6;/h1-2,5-6H,3-4,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEIIPFLIJZRDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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